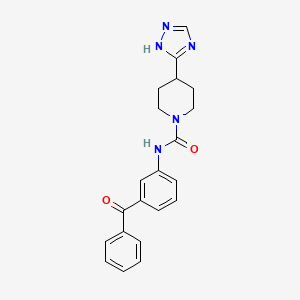![molecular formula C13H17ClFNOS B6623355 N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine, also known as CFMTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mecanismo De Acción
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine acts as a competitive inhibitor of VMAT2, binding to the same site as monoamine neurotransmitters. This binding prevents the uptake of monoamines into synaptic vesicles, leading to their depletion and subsequent effects on neuronal function.
Biochemical and Physiological Effects:
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine has been shown to have various effects on neuronal function, including the inhibition of dopamine release, the enhancement of serotonin release, and the modulation of synaptic plasticity. These effects have been studied in various animal models, including rats and mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is its potency as a VMAT2 inhibitor, which allows for the depletion of monoamine neurotransmitters at low concentrations. However, this potency also poses a limitation, as high concentrations of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine can lead to non-specific effects on neuronal function. Additionally, the lack of selectivity of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine for VMAT2 over other transporters can also pose a limitation in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine and its potential applications in scientific research. One area of interest is the exploration of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the development of more selective VMAT2 inhibitors could lead to a better understanding of the role of monoamine neurotransmitters in neuronal function. Finally, the use of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine in combination with other compounds could lead to novel therapeutic approaches for various neurological disorders.
Métodos De Síntesis
The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine involves a multi-step process that includes the reaction of 2-chloro-5-fluorobenzyl chloride with methylamine, followed by the reaction of the resulting intermediate with thioacetamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition leads to the depletion of monoamine neurotransmitters in the synaptic vesicles, which has been shown to have various effects on neuronal function.
Propiedades
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNOS/c1-16(12-4-6-18(17)7-5-12)9-10-8-11(15)2-3-13(10)14/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLZQNTVFLOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)Cl)C2CCS(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyethyl)piperidin-4-yl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623273.png)
![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)
![2-[2-[[2-(6-Methylpyridin-3-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623283.png)
![N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623302.png)
![N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide](/img/structure/B6623352.png)
![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)
![3-[4-[(1-Ethyl-3-propan-2-ylpyrazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6623370.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)